molecular formula C12H13F3N2O2 B1411093 3-Piperidin-1-yl-5-(trifluoromethyl)-pyridine-2-carboxylic acid CAS No. 1993196-70-5

3-Piperidin-1-yl-5-(trifluoromethyl)-pyridine-2-carboxylic acid

Cat. No.: B1411093
CAS No.: 1993196-70-5
M. Wt: 274.24 g/mol
InChI Key: VRIGDNNDIFHKGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Piperidin-1-yl-5-(trifluoromethyl)-pyridine-2-carboxylic acid is a heterocyclic compound that features a piperidine ring, a trifluoromethyl group, and a pyridine carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidin-1-yl-5-(trifluoromethyl)-pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, the trifluoromethyl group is introduced via a nucleophilic substitution reaction.

    Introduction of the Piperidine Ring: The piperidine ring is then attached to the pyridine core through a nucleophilic aromatic substitution reaction.

    Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Piperidin-1-yl-5-(trifluoromethyl)-pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Piperidin-1-yl-5-(trifluoromethyl)-pyridine-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structural features make it useful in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Piperidin-1-yl-5-(trifluoromethyl)-pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The piperidine ring may also play a role in stabilizing the compound’s conformation, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Piperidin-1-yl-5-(trifluoromethyl)-aniline: Similar structure but with an aniline group instead of a pyridine carboxylic acid.

    3-Piperidin-1-yl-5-(trifluoromethyl)-benzene: Lacks the pyridine ring, making it less versatile in certain applications.

    3-Piperidin-1-yl-5-(trifluoromethyl)-pyridine: Similar but without the carboxylic acid group, affecting its reactivity and solubility.

Uniqueness

3-Piperidin-1-yl-5-(trifluoromethyl)-pyridine-2-carboxylic acid stands out due to its combination of a piperidine ring, trifluoromethyl group, and pyridine carboxylic acid moiety. This unique structure imparts specific chemical properties, such as enhanced stability, lipophilicity, and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-piperidin-1-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)8-6-9(10(11(18)19)16-7-8)17-4-2-1-3-5-17/h6-7H,1-5H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIGDNNDIFHKGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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